2-(3-Hydroxyphenyl)acetamide
CAS No.: 22446-41-9
Cat. No.: VC2454369
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22446-41-9 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 2-(3-hydroxyphenyl)acetamide |
Standard InChI | InChI=1S/C8H9NO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2,(H2,9,11) |
Standard InChI Key | MZAWZUUCGUEJLE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)CC(=O)N |
Canonical SMILES | C1=CC(=CC(=C1)O)CC(=O)N |
Introduction
Chemical Structure and Properties
2-(3-Hydroxyphenyl)acetamide belongs to the class of phenylacetamides containing a hydroxyl substituent. It features a phenyl ring with a hydroxyl group at the 3-position (meta position) and an acetamide group attached to the ring via a methylene bridge.
Physical Properties
Based on data from related compounds, 2-(3-Hydroxyphenyl)acetamide is likely to appear as a crystalline solid at room temperature. The presence of both hydroxyl and amide groups suggests it would demonstrate moderate water solubility due to its ability to form hydrogen bonds. The compound's amphipathic nature, containing both hydrophilic and hydrophobic regions, influences its partition coefficient and behavior in biological systems.
Analytical Detection and Identification
The detection and identification of 2-(3-Hydroxyphenyl)acetamide has been established through various analytical techniques, particularly in the context of anti-doping research.
Mass Spectrometry Techniques
Isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has been employed for the accurate quantification of 2-(3-hydroxyphenyl)acetamide sulfate, particularly as a metabolite marker in doping control analyses . This method allows for simultaneous detection of related compounds, providing a comprehensive analytical approach. The technique has been validated for use in anti-doping research, demonstrating sufficient sensitivity and specificity.
Biological Significance and Metabolic Pathways
2-(3-Hydroxyphenyl)acetamide has notable significance in biological systems, particularly in metabolic processes.
Role as a Metabolite
Research has identified 2-(3-hydroxyphenyl)acetamide sulfate (M1) as a metabolite of 2-phenylethanamine (phenethylamine, PEA), which is a substance with stimulant-like properties listed on the World Anti-Doping Agency (WADA) Prohibited List . This metabolic relationship provides important insights into the biotransformation of compounds with potential ergogenic properties.
Metabolite-to-Parent Ratio Analysis
In doping control research, the ratio of 2-(3-hydroxyphenyl)acetamide sulfate (M1) to phenethylamine (PEA) has been evaluated as a potential marker to distinguish between illicit PEA intake and endogenously produced PEA. Elimination studies have shown that after oral administration of 250 mg of PEA hydrochloride, the concentration ratios of M1/PEA reached values up to 9.4 in urine samples . This information is summarized in Table 1.
Table 1: Metabolite Ratio Analysis in PEA Elimination Study
Parameter | Value | Significance |
---|---|---|
Study Dose | 250 mg PEA hydrochloride | Controlled oral administration |
Number of Subjects | 2 (healthy male volunteers) | Limited sample size for preliminary data |
Maximum M1/PEA Ratio | 9.4 | Potential threshold for distinguishing exogenous intake |
Urinary PEA Increase | Modest | Suggests comprehensive metabolism of orally administered PEA |
This metabolic profile has significance for anti-doping control methods, as it provides a potential biomarker pattern to identify exogenous administration of prohibited substances.
Comparative Analysis with Structural Isomers
2-(3-Hydroxyphenyl)acetamide belongs to a family of structurally related compounds that differ primarily in the position of the hydroxyl group on the phenyl ring or the placement of functional groups.
Positional Isomers
Several positional isomers have been documented in the literature, including:
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N-(2-hydroxyphenyl)acetamide (also known as o-acetaminophenol) - Features a hydroxyl group at the ortho position
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N-(4-hydroxyphenyl)acetamide (paracetamol/acetaminophen) - Features a hydroxyl group at the para position
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N-hydroxy-2-(3-hydroxyphenyl)acetamide - Contains an additional hydroxyl group attached to the nitrogen of the acetamide
Structure-Property Relationships
The position of the hydroxyl group significantly affects the compound's physical, chemical, and biological properties. Table 2 presents a comparative analysis of these structural variants.
Table 2: Comparison of 2-(3-Hydroxyphenyl)acetamide with Related Compounds
The different positions of hydroxyl groups create distinct electronic and steric effects that influence hydrogen bonding patterns, reactivity, metabolic pathways, and biological activities.
Applications in Research and Anti-Doping Science
2-(3-Hydroxyphenyl)acetamide has specific applications in scientific research, particularly in the field of anti-doping analysis.
Marker for PEA Intake
The compound, specifically in its sulfate form, serves as an important metabolite marker for detecting the administration of 2-phenylethanamine (PEA), which is prohibited in sports competitions . This application highlights its importance in ensuring fair competition in athletics.
Doping Control Methodology
Research has demonstrated that combined analytical approaches involving gas chromatography-mass spectrometry with nitrogen phosphorus-specific detection (GC-MS/NPD) and isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) can effectively detect and quantify 2-(3-hydroxyphenyl)acetamide sulfate and its parent compound in urine samples . This methodology has been applied to thousands of doping control samples, establishing its reliability in practical applications.
Prevalence in Testing
A retrospective evaluation of routine doping control data from 10,190 urine samples revealed signals for PEA at approximate concentrations greater than 500 ng/mL in 31 cases (0.3%), which were subsequently analyzed using validated ID-LC-MS/MS methods . This prevalence data provides important context for anti-doping agencies regarding the frequency of potential PEA use in competitive sports.
Analytical Challenges and Considerations
The effective detection and quantification of 2-(3-Hydroxyphenyl)acetamide present several analytical challenges that must be addressed in research and testing applications.
Differentiation from Endogenous Compounds
A significant challenge in anti-doping testing is differentiating between exogenously administered substances and endogenously produced compounds. Studies have shown that PEA occurs naturally in humans, necessitating methods to distinguish between illicit intake and natural production . The use of 2-(3-hydroxyphenyl)acetamide sulfate as a metabolite marker helps address this challenge.
Sensitivity and Specificity Requirements
The detection of 2-(3-hydroxyphenyl)acetamide at relevant concentrations requires highly sensitive and specific analytical methods. The validated ID-LC-MS/MS approaches described in the research ensure accurate quantification, particularly when dealing with low concentrations in complex biological matrices such as urine .
Future Research Directions
Several promising avenues exist for further investigation of 2-(3-Hydroxyphenyl)acetamide and its derivatives.
Expanded Metabolomic Studies
Further research could explore the complete metabolic profile of 2-(3-hydroxyphenyl)acetamide, including phase I and phase II metabolism, to better understand its biochemical fate and potential interactions with other metabolic pathways.
Structure Modification for Biological Activity
Given the potential biological activities of related phenolic compounds, systematic structural modifications of 2-(3-hydroxyphenyl)acetamide could be explored to develop compounds with enhanced pharmacological properties, possibly leading to new therapeutic agents.
Advanced Detection Methods
Continued refinement of analytical techniques for detecting 2-(3-hydroxyphenyl)acetamide in various biological matrices would support both anti-doping efforts and broader research applications, potentially incorporating emerging technologies such as high-resolution mass spectrometry and novel chromatographic approaches.
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